molecular formula C22H30AuF6NPS B1340258 (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate CAS No. 866641-66-9

(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate

Cat. No.: B1340258
CAS No.: 866641-66-9
M. Wt: 772.2 g/mol
InChI Key: ADQOZROJMVWPRI-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate (hereafter referred to as Compound A) is a cationic gold(I) complex widely employed in homogeneous catalysis. Its structure comprises a [(2-biphenyl)di-tert-butylphosphine] (JohnPhos) ligand, an acetonitrile (MeCN) ligand, and a hexafluoroantimonate (SbF₆⁻) counterion . With a molecular formula of C₂₂H₃₀AuF₆NPSb and a molecular weight of 772.17 g/mol, it is commercially available as a white-to-beige crystalline solid (melting point: 198–203°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate typically involves the reaction of [(2-biphenyl)di-tert-butylphosphine]gold(I) with acetonitrile in the presence of hexafluoroantimonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired gold complex .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The compound is produced in solid form and is available in various purity levels, including high-purity, submicron, and nanopowder forms .

Chemical Reactions Analysis

Cyclopropanation of Propargyl Esters

This catalyst enables gold-mediated cyclopropanation via σ,π-dual gold acetylide intermediates. It facilitates reactions between propargyl esters and alkenes/sulfonamides under mild conditions .

Key Data:

SubstrateReaction PartnerConditionsYield (%)cis Selectivityee (%)
Propargyl ester 2Alkene 4a5 mol% catalyst, DCM, 25°C61–76>95%52–65
Propargyl ester 2Sulfonamide 4d5 mol% catalyst, DCM, 25°C67N/A58

Mechanism :

  • Activation of propargyl ester via π-coordination.
  • Nucleophilic attack by alkene/sulfonamide, forming cyclopropane or cyclopentenyl products .

Cycloisomerization of Enyne Esters

The catalyst promotes cycloisomerization of 1,7-enyne esters to cis-tetrahydropyridin-4-yl ketones, a key step in alkaloid synthesis .

Example Reaction:

Substrate : 1,7-Enyne ester
Conditions : 2 mol% catalyst, CH₂Cl₂, 40°C
Outcome :

  • Yield : 85%
  • Stereoselectivity : >20:1 cis:trans .

Mechanistic Insight :

  • Gold(I) activates the alkyne, triggering 6-endo cyclization.
  • Stabilization of cationic intermediates by hexafluoroantimonate counterion enhances selectivity .

Domino Cyclization/C–H Functionalization

JohnPhos Au(MeCN)SbF₆ catalyzes tandem reactions involving cyclization followed by C–H bond activation .

Hydroarylation of Allenes

The catalyst mediates intramolecular hydroarylation, forming benzo-fused heterocycles .

Experimental Data:

SubstrateProductConditionsYield (%)
Ortho-allenyl biarylDibenzo[b,f]azepine2 mol% catalyst, toluene, 60°C78

Key Feature :

  • Exclusive exo-selectivity due to steric bulk of JohnPhos ligand .

Catalyst Performance Comparison

Comparative studies highlight JohnPhos Au(MeCN)SbF₆’s superior activity over other gold catalysts:

Reaction TypeCatalyst Loading (mol%)Time (h)Yield (%)Reference
Cyclopropanation52–2461–76
Cycloisomerization21285
Hydroarylation2678

Advantages :

  • Air/moisture stability due to robust JohnPhos ligand .
  • High turnover frequency in cyclization reactions .

Reaction Optimization Insights

  • Counterion Role : Hexafluoroantimonate (SbF₆⁻) enhances electrophilicity of gold center, accelerating substrate activation .
  • Ligand Effects : Bulky di-tert-butylphosphine suppresses side reactions (e.g., dimerization) .
  • Temperature Sensitivity : Enantioselectivity improves at lower temperatures (e.g., 52% ee at 0°C vs. 35% at 25°C) .

Mechanism of Action

The mechanism of action of (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate involves the activation of carbon-carbon double and triple bonds. This activation facilitates the formation of new bonds with various nucleophiles, leading to the formation of complex organic molecules. The gold(I) center plays a crucial role in stabilizing reaction intermediates and lowering the activation energy of the reactions .

Comparison with Similar Compounds

Comparison with Similar Gold(I) Catalysts

Ligand Effects on Catalytic Performance

The phosphine ligand’s steric and electronic properties significantly influence catalytic activity.

Compound Name Ligand Structure Counterion Molecular Weight (g/mol) Key Reaction Performance
Compound A Di-tert-butyl(2-biphenyl)phosphine SbF₆⁻ 772.17 97% yield in coumarin synthesis ; 94% enantioselectivity in piperidine synthesis .
Compound B Di-tert-butyl(2',4',6'-triisopropylbiphenyl)phosphine SbF₆⁻ 1,270.44 Higher steric bulk improves selectivity in strained cycloadditions but reduces solubility.
(Acetonitrile)[(2-biphenyl)di-adamantylphosphine]gold(I) hexafluoroantimonate Di-adamantyl(2-biphenyl)phosphine SbF₆⁻ 928.41 Extreme steric bulk limits substrate accessibility, reducing reactivity in hydroarylation.
Chloro[(1,1′-biphenyl-2-yl)di-tert-butylphosphine]gold(I) Di-tert-butyl(2-biphenyl)phosphine Cl⁻ 631.10 Lower Lewis acidity due to chloride counterion; inactive in hydroarylation .

Key Observations :

  • Steric Bulk : Compound B’s triisopropylbiphenyl ligand enhances selectivity in sterically demanding reactions but may hinder substrate binding in smaller systems .
  • Counterion Effects : Hexafluoroantimonate (SbF₆⁻) in Compound A provides superior Lewis acidity compared to chloride, enabling activation of π-systems in hydroarylation .

Counterion Impact on Reactivity

Counterions modulate gold’s electrophilicity:

Counterion Example Compound Lewis Acidity Reaction Scope
SbF₆⁻ Compound A High Broad applicability: hydroarylation, cycloisomerization .
NTf₂⁻ Catalyst II Moderate Limited to less electrophilic substrates (e.g., alkynes).
Cl⁻ Chloro(di-tert-butylphosphine)gold(I) Low Inactive in hydroarylation; requires Ag⁺ activation .

Stability and Handling

  • Air Stability : Compound A is air-stable, unlike many gold(I) complexes requiring inert storage . This simplifies laboratory handling compared to analogs like (acetonitrile)[(2-biphenyl)dicyclohexylphosphine]gold(I) hexafluoroantimonate , which is moisture-sensitive .
  • Commercial Availability : Compound A is sold by Sigma-Aldrich and ATK Chemical, whereas analogs like Compound B require custom synthesis .

Substrate Specificity

  • Allylic Alcohols vs. Ethers : Compound A catalyzes cyclization of allylic alcohols faster than ethers (minutes vs. hours), highlighting its preference for hydroxyl-bearing substrates .
  • N-Boc Imines : Effective in aza-Mannich/hydroamination cascades (72% yield, 94% ee) but inactive with tosyl-protected imines .

Biological Activity

The compound (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate, commonly referred to as Au(PPh2)2(SbF6), is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

  • Chemical Formula : C22H30F6AuNPSb
  • Molecular Weight : 772.17 g/mol
  • Appearance : White to off-white powder
  • Stability : Air and moisture sensitive

Anticancer Activity

Research indicates that gold(I)-phosphine complexes exhibit significant antiproliferative effects against various cancer cell lines. The complex Au(PPh2)2 has been shown to induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : The compound primarily induces G1 phase cell cycle arrest, which is critical for inhibiting cancer cell proliferation .
  • Redox Homeostasis Disruption : It affects mitochondrial function and thioredoxin reductase activity, leading to increased oxidative stress within the cells .

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that Au(PPh2)2 exhibits IC50 values ranging from 0.10 to 2.53 μM across various cancer cell lines, including K562 (chronic myelogenous leukemia), H460 (lung carcinoma), and OVCAR8 (ovarian cancer) . The following table summarizes the cytotoxicity results:

Cell LineIC50 (μM)Mechanism of Action
K5620.10Apoptosis induction
H4600.50G1 phase arrest
OVCAR82.53Disruption of redox balance

Antifungal Activity

Gold(I)-phosphine complexes have also been explored for their antifungal properties. Notably, Au(PPh2)2 has shown potent activity against multidrug-resistant strains of Candida auris.

Research Findings

A study evaluated the effectiveness of various gold(I)-phosphine complexes against a panel of 28 fungal strains, revealing significant antifungal activity. The following table outlines the efficacy against key fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)Observations
Candida auris0.5 μg/mLEffective against resistant strains
Aspergillus spp.1.0 μg/mLModerate activity
Cryptococcus spp.0.8 μg/mLEffective in vitro

Mechanistic Insights

The biological activity of Au(PPh2)2 can be attributed to several mechanisms:

  • Targeting Thioredoxin Reductase : The complex selectively inhibits cytosolic and mitochondrial thioredoxin reductase without affecting glutathione reductase, highlighting its specificity in targeting oxidative stress pathways .
  • Cellular Uptake Studies : Investigations using inductively coupled plasma optical emission spectrometry (ICP-OES) revealed differential accumulation of gold in cancer cells compared to normal cells, suggesting enhanced uptake mechanisms in malignant tissues .

Q & A

Basic Questions

Q. What are the key synthetic methods for preparing (acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate, and how is purity ensured?

The synthesis typically involves reacting a gold precursor (e.g., AuCl) with the phosphine ligand [(2-biphenyl)di-tert-butylphosphine] in acetonitrile, followed by anion exchange with hexafluoroantimonate (SbF₆⁻). Purity is validated via HPLC (>98% purity) and NMR spectroscopy to confirm ligand coordination and absence of unreacted precursors . For air-sensitive steps, reactions are conducted under inert atmosphere (argon/nitrogen) to prevent decomposition .

Q. What spectroscopic and analytical techniques are recommended for characterizing this complex?

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm ligand structure and gold-phosphine coordination .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., acetonitrile/water mobile phases) to assess purity .
  • Elemental Analysis : Validates molecular formula (C₂₂H₃₀AuF₆NPSb) and stoichiometry .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon) at –20°C in amber vials to prevent moisture absorption and photodegradation. Decomposition occurs above 198°C . Use gloveboxes for handling to minimize air exposure .

Advanced Research Questions

Q. What mechanistic role does this gold(I) complex play in catalytic cyclization reactions?

The complex acts as a π-acid catalyst, activating alkynes or alkenes for intramolecular cyclizations (e.g., enyne cyclizations). The bulky di-tert-butylphosphine ligand enhances selectivity by stabilizing linear gold(I) intermediates and suppressing side reactions . Kinetic studies using in situ IR or NMR can monitor intermediate formation .

Q. How can reaction conditions be optimized to enhance catalytic efficiency in cross-coupling reactions?

  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility and ligand dissociation kinetics .
  • Temperature Control : Reactions at 60–80°C balance activation energy and catalyst stability .
  • Additives : Silver salts (e.g., AgSbF₆) scavenge halides, preventing catalyst poisoning .

Q. What strategies mitigate catalyst deactivation during prolonged reactions?

  • Ligand Tuning : Electron-rich phosphines reduce gold aggregation .
  • Redox Buffers : Additives like hydroquinone prevent oxidation of Au(I) to inactive Au(III) species .
  • Continuous-Flow Systems : Minimize exposure to air/moisture and enable catalyst recycling .

Q. How can contradictory data on catalytic activity in different solvent systems be resolved?

Contradictions often arise from solvent-dependent ligand dissociation rates or anion pairing effects. Comparative studies using conductivity measurements (to assess ion pairing) and kinetic profiling (e.g., Eyring plots) can clarify solvent impacts .

Q. Safety and Handling

  • Hazard Codes : H302 (harmful if swallowed), H332 (harmful if inhaled), H411 (toxic to aquatic life) .
  • Precautionary Measures : Use fume hoods, wear nitrile gloves, and dispose of waste via approved hazardous channels .

Properties

IUPAC Name

acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27P.C2H3N.Au.6FH.Sb/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2-3;;;;;;;;/h7-15H,1-6H3;1H3;;6*1H;/q;;+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQOZROJMVWPRI-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.F[Sb-](F)(F)(F)(F)F.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30AuF6NPSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586948
Record name acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866641-66-9
Record name acetonitrile;ditert-butyl-(2-phenylphenyl)phosphane;gold(1+);hexafluoroantimony(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 866641-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
Reactant of Route 2
Reactant of Route 2
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
Reactant of Route 3
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
Reactant of Route 4
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
Reactant of Route 5
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
Reactant of Route 6
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.